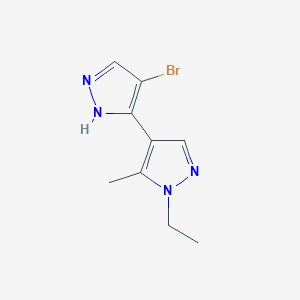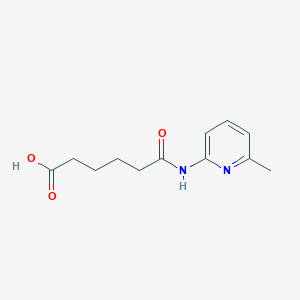
5-Bromo-4-chloropyrimidin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloropyrimidin-2-ol is a chemical compound with the CAS Number: 1240595-19-0 . It has a molecular weight of 209.43 . It is also known by its IUPAC name 5-bromo-4-chloro-2-pyrimidinol .
Synthesis Analysis
The synthesis of 5-Bromo-4-chloropyrimidin-2-ol involves nucleophilic substitution reactions with various sulfonyl and acid chlorides . Another method involves a reaction with 2,4,5-tribromopyrimidine and copper(I) chloride (D-CuCl), followed by a reaction with ammonia .Molecular Structure Analysis
The InChI code for 5-Bromo-4-chloropyrimidin-2-ol is 1S/C4H2BrClN2O/c5-2-1-7-4(9)8-3(2)6/h1H, (H,7,8,9) . The key for this InChI code is CZLIGKOYXMUAPG-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound 5-Bromo-4-chloropyrimidin-2-ol can participate in various chemical reactions. For instance, it can be used in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Physical And Chemical Properties Analysis
The compound has a predicted density of 2.16±0.1 g/cm3 . It is a powder at room temperature .Scientific Research Applications
Antiviral and Antiretroviral Activities
- Antiviral Properties : Derivatives of pyrimidines, including those with modifications at the 5-position such as bromo and chloro substituents, have been studied for their antiviral properties. Notably, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibit marked inhibition of retrovirus replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).
Synthesis and Labeling Techniques
- Fluorescent Labeling : A new fluorescein derivative for the fluorescent labeling of oligonucleotides has been developed, utilizing a bromomethyl substituent for attachment, indicating the utility of brominated pyrimidines in molecular biology and sequencing technologies (Holletz et al., 1993).
Antimicrobial Activities
- Antibacterial and Antifungal Properties : Novel 5-bromo-2-chloropyrimidin-4-amine derivatives exhibit significant in vitro antibacterial and antifungal activities against pathogenic strains. This suggests their potential as candidates for developing new antimicrobial agents (Ranganatha et al., 2018).
Biochemical and Biological Properties
- Biochemical Specificity : Halogenated pyrrolopyrimidine analogues of adenosine, featuring bromo substituents, display unique pharmacological and biochemical activities, including potent inhibition of adenosine kinase. These findings highlight the biochemical specificity and potential therapeutic applications of such compounds (Davies et al., 1984).
Tracking DNA Synthesis
- Cell Cycle Analysis : Thymidine analogues, such as 5-bromo-2-deoxyuridine (BrdU) and its derivatives, are utilized for tagging dividing cells to track DNA synthesis. This application is crucial for studying cell proliferation, cancer biology, and the effects of pharmacological agents on cell division (Cavanagh et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-6-chloro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)8-3(2)6/h1H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLIGKOYXMUAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloropyrimidin-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2877432.png)
![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)


![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)


![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)
![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)
![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)

![7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2877451.png)

![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)